molecular formula C13H19BFNO3 B580382 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1334167-86-0

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B580382
CAS RN: 1334167-86-0
M. Wt: 267.107
InChI Key: DXSKEVNVYLJSQS-UHFFFAOYSA-N
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Description

“2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a boric acid ester intermediate with a pyridine ring . The compound is related to other compounds such as “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and “(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone” which also contain boric acid ester intermediates with benzene rings .


Molecular Structure Analysis

The molecular structures of related compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of boric acid ester intermediates with benzene rings. Its structure has been confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations have been used to further investigate its molecular structure and physicochemical properties (Huang et al., 2021).

Application in Medicinal Chemistry

  • This compound serves as a building block in medicinal chemistry. It's used in the synthesis of tau PET radioligands and non-radioactive ligands for brain imaging, providing insights into brain diseases like Alzheimer's (Kim & Choe, 2020).

Polymer Synthesis

  • In the field of polymer chemistry, it's employed in the synthesis of conjugated polyelectrolytes and luminescent polymers. These materials find applications in electronics, optoelectronics, and bioimaging (Stay & Lonergan, 2013), (Welterlich et al., 2012).

Electrochemical Applications

  • This compound has been utilized in the development of organic liquid electrolyte-based fluoride shuttle batteries. It's part of boron-based compounds that function as anion acceptors, enhancing battery performance (Kucuk & Abe, 2020).

Chemical Reactivity and Stability Studies

  • Studies have also focused on its chemical reactivity and stability. For example, its reactivity has been compared with other pyridinylboron derivatives to understand molecular stability and reactivity in different chemical environments (Sopková-de Oliveira Santos et al., 2003).

Mechanism of Action

Target of Action

Boronic acid esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the organic group from the boronic ester with another organic compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its ability to form carbon-carbon bonds under mild, functional group tolerant conditions .

Pharmacokinetics

Boronic esters are generally considered to have good bioavailability due to their stability and the mild conditions required for their reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the compound is typically stored under inert gas to maintain its stability .

properties

IUPAC Name

2-ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSKEVNVYLJSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90741551
Record name 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334167-86-0
Record name 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90741551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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